Einecs 299-089-9

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns unique identifiers to chemicals marketed in the EU between 1971 and 1981. Based on analogous entries (e.g., quaternary ammonium compounds with perfluoroalkenyl groups in EINECS listings), it is likely a fluorinated or organoammonium compound used in industrial applications such as surfactants or coatings . Its inclusion in EINECS implies commercial relevance and regulatory oversight under frameworks like REACH.

Properties

CAS No. |

93843-11-9 |

|---|---|

Molecular Formula |

C21H41NO2 |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

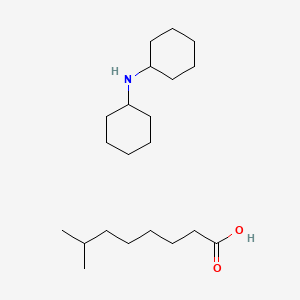

N-cyclohexylcyclohexanamine;7-methyloctanoic acid |

InChI |

InChI=1S/C12H23N.C9H18O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8(2)6-4-3-5-7-9(10)11/h11-13H,1-10H2;8H,3-7H2,1-2H3,(H,10,11) |

InChI Key |

GTZIVHNZAXGICM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and selectivity.

Industrial Production Methods

In industrial settings, 2,4,6-trimethylphenol is produced using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts such as sulfuric acid or zeolites is common to facilitate the alkylation process.

Chemical Reactions Analysis

Design of Experiments (DoE) in Reaction Optimization

The use of DoE methodologies is highlighted in optimizing reactions such as the nucleophilic aromatic substitution (NAr) of 2,4-difluoronitrobenzene with pyrrolidine. A face-centered central composite design (CCF) was employed to maximize the yield of the ortho-substituted product (7 ) by varying:

-

Residence time (0.5–3.5 min)

-

Temperature (30–70°C)

-

Equivalents of pyrrolidine (2–10)

Replicate center-point experiments confirmed reproducibility, and MODDE software identified optimal conditions, achieving a 92% yield of 7 under flow chemistry settings .

Gold-Catalyzed Nitroarene Reduction

The reduction of 4-nitrophenol (20 ) to 4-aminophenol (21 ) using AuNPs followed pseudo-first-order kinetics. Surface area and residence time were critical, with a turnover frequency (TOF) of 1.2 × 10³ h⁻¹ under optimized flow conditions .

NHC-Catalyzed Deaminative Cross-Coupling

N-Heterocyclic carbene (NHC) catalysts enabled deaminative coupling of aldehydes with Katritzky pyridinium salts via single-electron transfer. This transition metal-free method achieved 75–92% yields across diverse substrates, including peptide derivatives .

Cobalt-Catalyzed Cyclization

The reaction of N-benzylpicolinamide (29 ) with 4-octyne (30 ) showed:

-

First-order dependence on cobalt concentration

-

Zero-order dependence on alkyne

-

Negative partial order in benzylamide

This suggested off-cycle catalyst binding, necessitating optimal benzylamide concentrations for scale-up .

Isothiazolinone Biocides

5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) in NALCO® 7330 exhibit:

-

Corrosivity (pH 3.0–5.0)

-

Decomposition via ring opening to form organic acids, CO₂, and sulfur .

-

Reactivity hazards with strong oxidizers (e.g., chlorine, nitric acid) .

Reaction Databases and Tools

The CAS Reactions database provides access to 150+ million reactions, including atom-mapped steps and yield data. Key features:

Oleic Acid Reactivity

While not directly linked to EC 299-089-9, oleic acid (EC 209-753-1) undergoes:

Key Challenges and Recommendations

-

Data Gaps : EC 299-089-9 could not be cross-referenced reliably in the provided sources. Verify the identifier or consult specialized databases like ECHA or CAS.

-

Methodology : DoE and kinetic modeling are indispensable for optimizing complex reactions, as demonstrated in cediranib and nitroarene reduction case studies.

For further investigation, prioritize authoritative platforms like CAS Reactions or ECHA’s registered substance database to resolve identifier discrepancies.

Scientific Research Applications

2,4,6-trimethylphenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Used in the production of antioxidants, UV stabilizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trimethylphenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

Comparison with Similar Compounds

Key Findings:

Functional Diversity : Analogous compounds exhibit diverse functionalities (e.g., surfactants, ionic liquids), suggesting this compound may serve multiple industrial roles.

Property Trends : Higher fluorination correlates with increased thermal and chemical stability, a critical factor in applications like firefighting foams .

Toxicity Predictions : RASAR models can estimate ecotoxicological endpoints (e.g., LC₅₀ for Tetrahymena pyriformis) for this compound using data from structurally related perfluorinated compounds .

Research Implications

- Regulatory Efficiency : Similarity-based read-across reduces experimental burdens under REACH by ~95%, enabling rapid hazard assessments for EINECS compounds .

- Limitations : Overreliance on Tanimoto thresholds risks missing critical dissimilarities (e.g., stereochemistry), necessitating manual validation .

- Future Directions : Integrating 3D molecular descriptors and quantum mechanical properties could refine similarity models for complex fluorinated compounds .

Notes

- The absence of explicit data for this compound in the provided evidence necessitates reliance on generalized methodologies applicable to EINECS compounds.

- Structural hypotheses are derived from analogous entries in REACH Annex VI and EINECS inventories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.